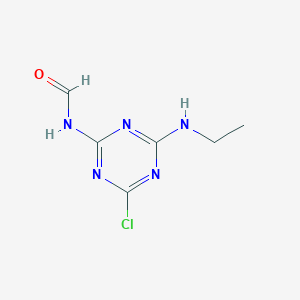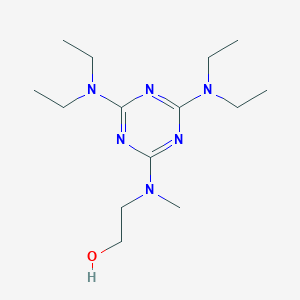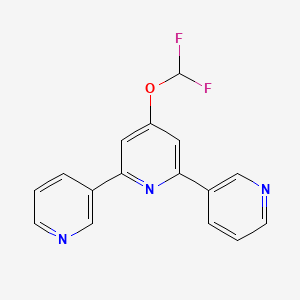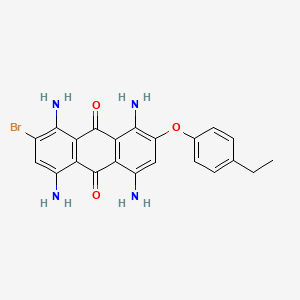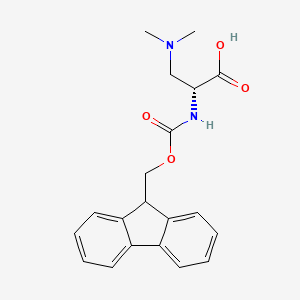
Fmoc-beta-N,N-dimethylamino-D-ala
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-beta-N,N-dimethylamino-D-ala is a derivative of alanine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-N,N-dimethylamino-D-ala typically involves the protection of the amino group of beta-N,N-dimethylamino-D-alanine with the Fmoc group. One common method involves dissolving beta-N,N-dimethylamino-D-alanine in a basic solution, such as sodium carbonate, and then adding Fmoc chloride in an organic solvent like dioxane. The reaction mixture is stirred at room temperature for several hours, followed by the addition of water to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers in industrial settings allows for efficient and scalable production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-beta-N,N-dimethylamino-D-ala undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Coupling Reactions: The exposed amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Coupling: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and Oxyma are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications .
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-beta-N,N-dimethylamino-D-ala is widely used in the synthesis of peptides and peptidomimetics. Its stability and ease of removal make it an ideal protecting group for amino acids in solid-phase peptide synthesis .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .
Medicine
Peptides synthesized with this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides for drug development and production .
Mecanismo De Acción
The mechanism of action of Fmoc-beta-N,N-dimethylamino-D-ala involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amino group for peptide bond formation. This allows for the sequential addition of amino acids to build the desired peptide sequence .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-beta-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-N-methyl-D-alanine: Similar to Fmoc-beta-N,N-dimethylamino-D-ala but with a different substitution pattern on the amino group.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Propiedades
Fórmula molecular |
C20H22N2O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(2R)-3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24)/t18-/m1/s1 |
Clave InChI |
MLHXMAJLOUQRJN-GOSISDBHSA-N |
SMILES isomérico |
CN(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


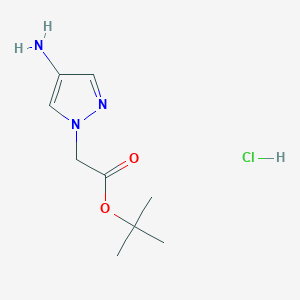
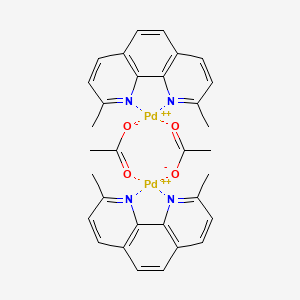
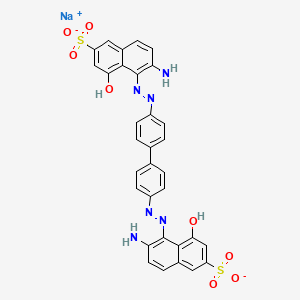
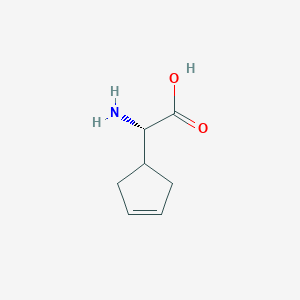
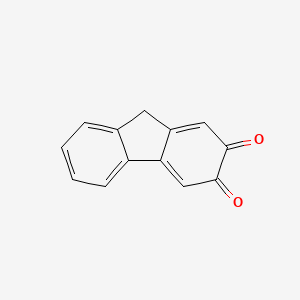
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)


